E3-Ligase-Ligand-Linker-Konjugate 4

Übersicht

Beschreibung

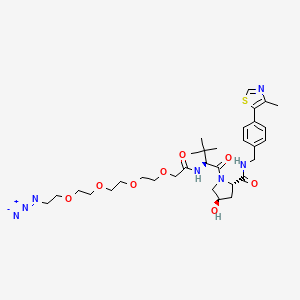

VH032-PEG4-N3, auch bekannt als (S,R,S)-AHPC-PEG4-N3, ist ein synthetisches E3-Liganden-Linker-Konjugat. Es enthält den (S,R,S)-AHPC-basierten von-Hippel-Lindau (VHL)-Liganden und einen 4-Einheiten-Polyethylenglykol (PEG)-Linker. Diese Verbindung wird hauptsächlich in der Technologie der Proteolyse-Targeting-Chimären (PROTAC) eingesetzt, einem neuartigen Ansatz zur gezielten Proteindegradation .

Wissenschaftliche Forschungsanwendungen

VH032-PEG4-N3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: In der Click-Chemie zur Synthese komplexer Moleküle verwendet

Biologie: In der PROTAC-Technologie eingesetzt, um spezifische Proteine in Zellen zu zielen und abzubauen

Medizin: Potenzielle therapeutische Anwendungen bei der gezielten Degradation von krankheitsrelevanten Proteinen

Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse

Wirkmechanismus

VH032-PEG4-N3 wirkt durch Rekrutierung der VHL-E3-Ligase zu Zielproteinen, was zu ihrer Ubiquitinierung und anschließenden Degradation durch das Proteasom führt. Die Azidgruppe in VH032-PEG4-N3 ermöglicht Click-Chemie-Reaktionen, wodurch die Konjugation der Verbindung an verschiedene Zielmoleküle erleichtert wird .

Wirkmechanismus

Target of Action

The primary target of E3 ligase Ligand-Linker Conjugates 4, also known as (S,R,S)-AHPC-PEG4-N3, is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

E3 ligase Ligand-Linker Conjugates 4 operates by recruiting the E3 ubiquitin ligase to trigger proteasomal degradation . The compound incorporates a ligand for the E3 ubiquitin ligase and a linker . This allows the compound to selectively bind and recruit target substrates for ubiquitination . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system (UPS) , a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases are the important part of the UPS and can provide regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .

Pharmacokinetics

The efficacy and selectivity of molecules inducing protein degradation, like this compound, depend on their affinity to the target protein and the type of e3 ubiquitin ligase that is recruited . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Result of Action

The result of the compound’s action is the degradation of target proteins via the UPS . This process is crucial for maintaining cellular homeostasis . By selectively attaching ubiquitin to specific substrates, E3 ligases can regulate the degradation of over 80% of proteins in cells . This process is one of the most important mechanisms for controlling the levels of protein expression .

Biochemische Analyse

Biochemical Properties

The (S,R,S)-AHPC-PEG4-N3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound incorporates the (S,R,S)-AHPC based VHL ligand and a 4-unit PEG linker . This structure allows it to bind to an E3 ligase and a target protein simultaneously, inducing target ubiquitination and degradation .

Cellular Effects

The (S,R,S)-AHPC-PEG4-N3 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound can hijack the ubiquitin-proteasome pathway towards non-native neo-substrate proteins .

Molecular Mechanism

The molecular mechanism of (S,R,S)-AHPC-PEG4-N3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is designed to bind simultaneously to an E3 ligase and a target protein, inducing target ubiquitination and degradation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VH032-PEG4-N3 umfasst mehrere Schritte. Die Schlüsselkomponente, (S,R,S)-AHPC, wird zunächst synthetisiert und dann mit einem 4-Einheiten-PEG-Linker konjugiert. Das Endprodukt, VH032-PEG4-N3, wird durch eine kupferkatalysierte Azid-Alkin-Cycloadditionsreaktion (CuAAc) mit Molekülen gewonnen, die Alkingruppen enthalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von VH032-PEG4-N3 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und strengen Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung hergestellt, um Kontamination und Degradation zu verhindern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VH032-PEG4-N3 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc): Diese Reaktion beinhaltet die Azidgruppe in VH032-PEG4-N3, die mit Alkin-haltigen Molekülen unter Bildung eines stabilen Triazolrings reagiert

Spannungsinduzierte Alkin-Azid-Cycloaddition (SPAAC): Diese Reaktion findet mit Molekülen statt, die Dibenzocyclooctin (DBCO) - oder Bicyclononyngruppen (BCN) enthalten

Häufige Reagenzien und Bedingungen

Reagenzien: Alkin-haltige Moleküle, DBCO, BCN, Kupferkatalysatoren.

Bedingungen: Die Reaktionen laufen typischerweise bei Raumtemperatur ab und können die Anwesenheit eines Lösungsmittels wie Dimethylsulfoxid (DMSO) oder Wasser erfordern

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Triazol-haltige Verbindungen, die stabil sind und in verschiedenen Anwendungen verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VH032-PEG3-N3: Ähnlich wie VH032-PEG4-N3, aber mit einem kürzeren PEG-Linker.

VH032-C2-PEG4-N3: Enthält einen zusätzlichen Kohlenstoffspacer im Linker.

Einzigartigkeit

VH032-PEG4-N3 ist durch seinen 4-Einheiten-PEG-Linker einzigartig, der optimale Flexibilität und Löslichkeit für verschiedene Anwendungen bietet. Seine Fähigkeit, sowohl CuAAc- als auch SPAAC-Reaktionen durchzuführen, macht es in der chemischen Synthese und biologischen Forschung sehr vielseitig .

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMONCFLONVNNI-UWPQIUOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

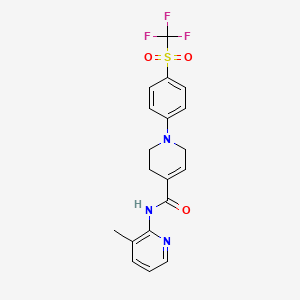

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)